molecular formula C14H14O2P2S4 B14379491 2,4-Bis(2-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione CAS No. 89907-57-3

2,4-Bis(2-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione

Cat. No.: B14379491
CAS No.: 89907-57-3
M. Wt: 404.5 g/mol
InChI Key: QNIHBTRLIJORED-UHFFFAOYSA-N
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Description

2,4-Bis(2-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione is a chemical compound with the molecular formula C14H14O2P2S4 It is known for its unique structure, which includes two methoxyphenyl groups attached to a dithiadiphosphetane ring

Preparation Methods

The synthesis of 2,4-Bis(2-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione typically involves the reaction of Lawesson’s reagent with appropriate methoxyphenyl derivatives. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2,4-Bis(2-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Bis(2-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(2-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its interaction with proteins and other biomolecules.

Comparison with Similar Compounds

Similar compounds to 2,4-Bis(2-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione include other dithiadiphosphetane derivatives, such as:

  • 2,4-Bis(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione
  • 2,4-Bis(2-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-disulfide These compounds share similar structural features but differ in the substituents attached to the dithiadiphosphetane ring. The uniqueness of this compound lies in its specific methoxyphenyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

89907-57-3

Molecular Formula

C14H14O2P2S4

Molecular Weight

404.5 g/mol

IUPAC Name

2,4-bis(2-methoxyphenyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane

InChI

InChI=1S/C14H14O2P2S4/c1-15-11-7-3-5-9-13(11)17(19)21-18(20,22-17)14-10-6-4-8-12(14)16-2/h3-10H,1-2H3

InChI Key

QNIHBTRLIJORED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1P2(=S)SP(=S)(S2)C3=CC=CC=C3OC

Origin of Product

United States

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